CID 13222373

Description

Contextualization within Relevant Chemical Spaces

Quinazolines and the related quinazolinones are key building blocks in the synthesis of molecules with physiological and pharmacological importance. nih.gov The properties of quinazoline (B50416) derivatives are influenced by the nature and position of their substituents, whether on the pyrimidine (B1678525) or the benzene (B151609) ring, and the degree of conjugation within the pyrimidine ring. amazonaws.com The Imidazo[2,1-b]quinazolin-2-one structure is a specific variation, where an imidazole (B134444) ring is fused to the quinazoline core. This fusion creates a unique chemical space with distinct properties and biological activities. ontosight.aiontosight.ai This class of compounds has been investigated for a range of potential therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ontosight.aisolubilityofthings.com

Historical Perspective of Analogous Compounds in Research

The history of quinazoline chemistry dates back to 1869, with the first synthesis of a quinazoline derivative by Griess. amazonaws.com However, it wasn't until the mid-20th century that significant interest in the medicinal applications of quinazolinones was sparked by the structural elucidation of a quinazolinone alkaloid. omicsonline.orgjuniperpublishers.com A pivotal moment in the history of these compounds was the synthesis of methaqualone in 1951, a quinazolinone derivative known for its sedative-hypnotic effects. juniperpublishers.com This discovery catalyzed extensive research into the synthesis and pharmacological properties of quinazolinones and related compounds, leading to the identification of numerous derivatives with a broad spectrum of biological activities. juniperpublishers.comencyclopedia.pub

Rationale for Academic Investigation of (3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one (CID 132434)

While specific research on CID 13222373 is not widely available in the public domain, the investigation of analogous compounds like (3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one (CID 132434) provides insight into the rationale for studying this chemical class. The interest in such compounds stems from the proven therapeutic potential of the broader quinazoline family. mdpi.comnih.gov The specific substitutions on the imidazo[2,1-b]quinazolin-2-one scaffold, such as the bromine atom and methyl groups in CID 132434, are strategically chosen to modulate the compound's physicochemical properties and biological activity. nih.gov Researchers investigate these analogs to explore structure-activity relationships, aiming to develop more potent and selective therapeutic agents. acs.orgacs.org For instance, the introduction of different functional groups can enhance a compound's ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. ontosight.ai

Table 1: Physicochemical Properties of (3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one (CID 132434)

| Property | Value |

| Molecular Formula | C12H12BrN3O |

| Molecular Weight | 294.15 g/mol |

| XLogP3-AA | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 293.01637 g/mol |

| Topological Polar Surface Area | 44.7 Ų |

| Complexity | 384 |

| Data sourced from PubChem. nih.gov |

Overview of Current Research Landscape Pertaining to this Core Scaffold

The current research landscape for the imidazo[2,1-b]quinazoline scaffold is vibrant and focused on discovering novel therapeutic agents. nih.govresearchgate.net Scientists are actively designing and synthesizing new derivatives to explore their potential in various disease areas. A significant area of investigation is their application as anticancer agents, with studies focusing on their ability to inhibit key signaling pathways, such as the PI3K pathway, or to act as inhibitors of enzymes like topoisomerase. mdpi.comnih.gov Furthermore, research is ongoing into their potential as α-glucosidase inhibitors for the treatment of diabetes, as well as their antimicrobial and anti-inflammatory properties. ontosight.ainih.gov The synthesis of these complex molecules often involves multi-step reactions, and researchers are continuously developing more efficient synthetic methodologies. researchgate.netscirp.org The evaluation of these compounds involves in vitro assays against various cell lines and biological targets, as well as in silico studies to predict their binding modes and pharmacokinetic properties. mdpi.comnih.gov

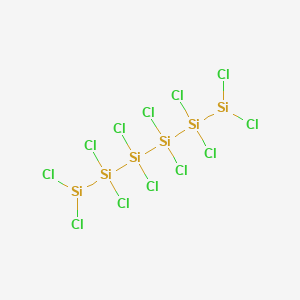

Properties

Molecular Formula |

Cl12Si6 |

|---|---|

Molecular Weight |

593.9 g/mol |

InChI |

InChI=1S/Cl12Si6/c1-13(2)15(5,6)17(9,10)18(11,12)16(7,8)14(3)4 |

InChI Key |

UXSAUNODIMFDOA-UHFFFAOYSA-N |

Canonical SMILES |

[Si]([Si]([Si]([Si]([Si]([Si](Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3r 7 Bromo 3,6 Dimethyl 5,10 Dihydro 3h Imidazo 2,1 B Quinazolin 2 One

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of the target molecule, (3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one, suggests a disconnection strategy that breaks down the tricyclic system into more readily available precursors. The imidazo[2,1-b]quinazoline core can be disconnected at the imidazole (B134444) ring, leading to a key quinazolinone intermediate. This disconnection reveals a 2-amino-quinazolinone derivative and a suitable two-carbon synthon.

Further deconstruction of the quinazolinone ring points to a substituted anthranilic acid derivative as a crucial starting material. Specifically, a 2-amino-4-bromo-5-methylbenzoic acid would be required. This intermediate can be synthesized from commercially available starting materials such as 4-bromo-3-methylaniline (B1294692) through functional group manipulations, including protection, directed ortho-metalation, carboxylation, and deprotection steps. researchgate.net

An alternative and often more direct route to the quinazolinone precursor involves the condensation of a substituted anthranilamide with an appropriate aldehyde or its equivalent. organic-chemistry.org For the target molecule, this would involve the reaction of 2-amino-4-bromo-5-methylbenzamide with a suitable carbonyl compound to introduce the 6-methyl group.

The chiral center at the 3-position of the imidazo[2,1-b]quinazolin-2-one ring necessitates a stereoselective approach. This can be achieved by employing a chiral building block, such as an enantiopure amino acid derivative, during the cyclization to form the imidazole ring. For instance, (R)-alanine or its derivatives could serve as the source of the C3-methyl group and the desired stereochemistry.

Therefore, the key precursors identified through this retrosynthetic analysis are:

A substituted aniline, such as 4-bromo-2-methyl-5-nitroaniline (B1354906) or 2-amino-4-bromo-5-methylaniline. chemicalbook.comchemimpex.com

A chiral amino acid derivative, for instance, (R)-alanine methyl ester.

A suitable cyclizing agent, such as cyanogen (B1215507) bromide or a phosgene (B1210022) equivalent.

Total Synthesis Approaches and Strategies

Based on the retrosynthetic analysis, a plausible total synthesis of (3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one can be envisioned through a multi-step sequence.

Multi-step Reaction Sequences

A potential synthetic route would commence with the synthesis of the key quinazolinone intermediate. This can be achieved through several established methods for quinazolinone synthesis. Current time information in Pasuruan, ID. One common approach involves the reaction of an anthranilamide with an aldehyde. For the target molecule, 2-amino-4-bromo-5-methylbenzamide could be condensed with acetaldehyde (B116499) or a related synthon.

Alternatively, a more convergent approach could involve the initial formation of a 2-mercapto-quinazolinone, which can be subsequently elaborated. For example, reacting 2-amino-4-bromo-5-methylbenzoic acid with thiourea (B124793) would yield the corresponding 7-bromo-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. The thio-group can then be displaced by an amino group, followed by further functionalization.

Once the appropriately substituted 2-amino-7-bromo-6-methyl-3,4-dihydroquinazolin-4-one is obtained, the final imidazole ring can be constructed. This is typically achieved by reacting the 2-amino-quinazolinone with an α-haloketone or a similar electrophile, followed by cyclization. To introduce the chiral methyl group at the 3-position, a reaction with a chiral electrophile derived from (R)-alanine would be necessary.

A powerful one-pot method for the synthesis of imidazo[2,1-b]quinazoline-2-ones involves the reaction of a substituted 2-nitroaniline (B44862) derivative with an amino acid ester and a cyclizing agent like cyanogen bromide, followed by a reductive cyclization cascade. beilstein-journals.org

Stereoselective Synthesis of the (3R) Enantiomer

Achieving the desired (3R) stereochemistry is a critical aspect of the synthesis. There are two primary strategies for this:

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, such as (R)-alanine, to introduce the stereocenter. For example, the 2-amino-quinazolinone intermediate could be reacted with a chiral derivative of (R)-alanine, such as (R)-2-bromopropionyl chloride, followed by intramolecular cyclization. This would directly install the methyl group with the desired stereochemistry. An enantiospecific synthesis of (S)-3-substituted imidazo[2,1-b]quinazoline-2-ones has been reported via a tandem reaction of substituted (S)-3-amino-4-aminomethylbenzoates and cyanogen bromide, which could be adapted for the (R)-enantiomer. researchgate.netnih.gov

Asymmetric Catalysis: An alternative strategy involves the use of a chiral catalyst to induce enantioselectivity in a key bond-forming reaction. For instance, an asymmetric reduction of a prochiral imine intermediate or an enantioselective alkylation could be employed to set the stereocenter at the 3-position. While specific examples for the target molecule are scarce, peptide-catalyzed atroposelective bromination of quinazolinones has been demonstrated, suggesting the potential for catalytic enantioselective transformations in this class of compounds. nih.gov

Chiral Resolution: If a racemic mixture of the final compound is synthesized, it can be resolved into its individual enantiomers. This is often achieved through chiral chromatography using a chiral stationary phase (CSP). The enantiomer separation of similar imidazo-quinazoline-dione derivatives on a quinine (B1679958) carbamate-based CSP has been successfully demonstrated. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of the total synthesis can be significantly improved by optimizing the reaction conditions for each step. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time. For instance, in the cyclization step to form the quinazolinone ring, various catalysts such as p-toluenesulfonic acid or metal catalysts like copper salts have been shown to be effective. organic-chemistry.org The choice of base is also crucial in many steps, particularly in the cyclization to form the imidazole ring.

The yields of individual reactions can be maximized by carefully controlling the stoichiometry of the reactants and by using efficient purification methods. The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of quinazolinone derivatives. mdpi.com

Table 1: Potential Optimization Parameters for Key Synthetic Steps

| Reaction Step | Parameters to Optimize | Potential Catalysts/Reagents |

| Quinazolinone formation | Solvent, Temperature, Catalyst | p-TSA, Copper(I) iodide, PIDA |

| Imidazole ring cyclization | Base, Solvent, Temperature | Potassium carbonate, Sodium ethoxide, Triethylamine |

| Stereoselective step | Chiral auxiliary, Catalyst, Solvent | Chiral phosphine (B1218219) ligands, Chiral amines |

Development of Novel Synthetic Routes and Methodologies

The development of novel and more efficient synthetic routes is an ongoing area of research. One promising approach is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. A four-component procedure for the preparation of substituted quinazolines from anilines, aromatic aldehydes, and ammonium (B1175870) iodide has been described, highlighting the potential for convergent and atom-economical syntheses. nih.gov

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, also offer a powerful strategy for streamlining the synthesis. A tandem reductive amination of aryl halides followed by oxidative amination of C(sp3)–H bonds has been used to synthesize imidazo[1,2-c]quinazolines. researchgate.net

Green Chemistry Principles in Synthesis

Incorporating green chemistry principles into the synthesis of (3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one is essential for developing sustainable and environmentally friendly processes. Key considerations include:

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product. MCRs and tandem reactions are particularly advantageous in this regard.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or deep eutectic solvents (DES). The synthesis of quinazolinones has been successfully carried out in deep eutectic solvents and under microwave irradiation. Current time information in Pasuruan, ID.mdpi.com

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to minimize waste. A variety of metal and organocatalysts have been developed for quinazoline (B50416) synthesis. organic-chemistry.orgnih.gov

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis to reduce reaction times and energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

A notable green approach involves the visible-light-mediated synthesis of quinazolinones, which avoids the need for harsh reagents and high temperatures. dntb.gov.ua Furthermore, the use of recyclable nano-catalysts, such as nano-CuFe2O3, for the synthesis of quinazolinone derivatives in water represents a significant advancement in green synthesis. nih.gov

Flow Chemistry Applications

Flow chemistry, or continuous-flow technology, has emerged as a powerful tool for the synthesis of heterocyclic compounds, including quinazolinones. This technology offers advantages such as enhanced safety, improved reaction control, and scalability.

An unprecedented route to pyridino[2,1-b]quinazolinone synthesis was developed using a visible light-induced tandem sequence in a microchannel reactor. rsc.org This method involves the functionalization of alkynes, nitrile insertion, and cyclization, achieving a high yield of the desired polycyclic quinazolinone. rsc.org The process is noted for being rapid, practical, and scalable to the gram level. rsc.org The application of flow chemistry has been highlighted as a significant advancement in pharmaceutical synthesis, moving from proof-of-concept to the multi-step total synthesis of active pharmaceutical ingredients (APIs). sioc-journal.cn

Table 1: Comparison of Batch vs. Flow Chemistry for Quinazolinone Synthesis

| Parameter | Conventional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Reaction Time | Often hours to days | Minutes to hours rsc.org |

| Yield | Variable, can be moderate to high | Often high, with optimized template reactions reaching 91% rsc.org |

| Scalability | Can be challenging | Amenable to gram scale and beyond rsc.org |

| Safety | Handling of hazardous intermediates can be risky | Improved safety due to small reaction volumes and better heat/mass transfer sioc-journal.cn |

| Process Control | More difficult to control temperature and mixing | Precise control over reaction parameters (temperature, pressure, time) sioc-journal.cn |

Catalytic Approaches

Transition metal-catalyzed reactions are central to the synthesis of quinazoline scaffolds, offering efficient and selective routes. mdpi.com Various metals, including copper, palladium, manganese, and iron, have been employed to construct the quinazoline core. mdpi.com

Copper-catalyzed methods are particularly prevalent. One approach involves a one-pot synthesis of imidazo/benzoimidazoquinazolinones through a sequence of Ullmann-type N-arylation and aerobic oxidative intramolecular C-H amidation. researchgate.net Another copper(I)-catalyzed tandem reaction synthesizes functionalized quinazolines from 1-(2-bromophenyl)-methanamines and amidines, yielding products in the 43–90% range. mdpi.com Copper(I) oxide (CuO) has also been used as a catalyst in a three-component reaction to produce quinazolin-4(1H)-ones. researchgate.net

Other catalytic systems include:

Manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides, affording 2-substituted quinazolines in 58–81% yields. mdpi.com

Iron(III) fluoride (B91410) (FeF₃)-catalyzed three-component approach for synthesizing tetrahydroindazolo[3,2-b]quinazolines under sonication. mdpi.com

Ruthenium(II)-catalyzed C-H hydroxyalkylation of 2-aryl quinazolinones with activated aldehydes in a redox-neutral environment. ujpronline.com

Palladium-catalyzed intramolecular carbonylative lactam formation to create benzimidazo[2,1-b]quinazolin-12-ones. researchgate.net

These catalytic methods often tolerate a wide range of functional groups, enabling the synthesis of diverse quinazoline derivatives. mdpi.com

Analog Design and Chemical Modification Strategies

The design and modification of analogs based on the imidazo[2,1-b]quinazolinone scaffold are driven by the need to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Structure-Directed Synthesis of Derivatives

Structure-directed synthesis focuses on creating specific derivatives based on a known pharmacophore or a lead compound. For the imidazo[2,1-b]quinazoline core, this involves targeted modifications to explore how changes in substitution patterns affect biological activity. For instance, simplifying the complex structure of natural products like Camptothecin led to the development of an imidazo[2,1-b]quinazoline derivative as a human topoisomerase I inhibitor. bohrium.com Docking studies of this derivative suggested that adding hydrogen bond donors and acceptors to the core scaffold could enhance potency by improving interactions with target amino acids. bohrium.com

Similarly, the synthesis of benzo acs.orggoogle.comimidazo[2,1-b]thiazole derivatives, a related heterocyclic system, was undertaken to create potential Epidermal Growth Factor Receptor (EGFR) inhibitors. mdpi.com The synthetic route involved creating a key intermediate which was then reacted with various anilines to produce a series of target compounds with diverse substitutions. mdpi.com

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a key strategy for rapidly generating large libraries of related compounds for high-throughput screening. nih.gov This approach has been applied to the quinazolinone scaffold to create diverse sets of molecules. google.com The "libraries from libraries" concept allows for the chemical transformation of an initial quinazolinone library to further expand its chemical diversity. google.com

Microwave-assisted synthesis has been a particularly effective tool in this area. A three-component domino reaction using microwave irradiation successfully produced a series of fused heterocyclic compounds, including quinolino[1,2-a]quinazolines. capes.gov.br This method is noted for its short reaction times, simple operation, and minimal environmental impact, making it ideal for generating compound libraries. capes.gov.bracs.org Solid-phase synthesis has also been employed to create fused [2,1-b]quinazolinone alkaloids like vasicinone, demonstrating the utility of this technique for library generation. researchgate.net

Table 2: Examples of Combinatorial Synthesis of Quinazoline-Related Libraries

| Method | Key Features | Result | Reference |

|---|---|---|---|

| Solution-Phase Synthesis | Based on the quinazolinone ring with variable R groups. | Library of five or more variously substituted quinazolinones. | google.com |

| Microwave-Assisted Domino Reaction | One-pot, three-component reaction of aldehydes, enaminones, and malononitrile. | Series of polysubstituted imidazo[1,2-a]quinolines and quinolino[1,2-a]quinazolines. | capes.gov.br |

| Solid-Phase Synthesis | Polymer-supported anthranilic acid coupled with bromo-lactams. | Fused [2,1-b]quinazolinones (vasicinone and deoxyvasicinone). | researchgate.net |

| Microwave-Assisted Cyclocondensation | Reaction of 2-aminobenzimidazole (B67599) with 2-haloaroyl chlorides. | Library of benzo acs.orggoogle.comimidazo[1,2-a]quinazolines. | acs.org |

Isosteric Replacements and Bioisosteric Modifications

Isosteric and bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound's properties by substituting atoms or groups with others that have similar physical or chemical characteristics. ufrj.br This approach is used to improve potency, selectivity, and pharmacokinetic profiles. ufrj.br

In the context of quinazoline-based structures, bioisosteric replacement has been used to design novel anti-inflammatory agents. nih.gov For example, replacing a carbon atom with a sulfur atom in a mdpi.comacs.orgCurrent time information in Vanderburgh County, US.triazino[2,3-c]quinazoline derivative led to a new series of compounds with significant anti-inflammatory activity. The sulfur atom alters lipophilicity and can introduce new interactions, such as π–sulfur bonds, with the biological target. nih.gov The 1,2,4-oxadiazole (B8745197) unit is also considered a bioisostere of amides and esters due to its ability to form similar hydrogen bond interactions. researchgate.net This strategy highlights how subtle atomic changes can lead to significant improvements in the pharmacological profile of a lead compound. nih.gov

Mechanism of Action Studies of 3r 7 Bromo 3,6 Dimethyl 5,10 Dihydro 3h Imidazo 2,1 B Quinazolin 2 One

Identification and Validation of Molecular Targets

The principal molecular target of Ro 15-2041 has been identified as the low-K_m, calmodulin-independent cyclic AMP-phosphodiesterase (PDE3A) within platelets medchemexpress.comresearchgate.net. This identification is crucial for understanding its antithrombotic properties medchemexpress.commedchemexpress.com.

Target Deconvolution Techniques (e.g., chemical proteomics)

While the primary research on Ro 15-2041 dates back to the mid-1980s, the specific target deconvolution techniques, such as chemical proteomics, used for its initial identification are not extensively detailed in the available literature. Modern target deconvolution methods often employ affinity chromatography, mass spectrometry, and gene/protein expression profiling to identify the specific biological targets of a drug molecule. For Ro 15-2041, its characterization as a phosphodiesterase inhibitor was likely achieved through comparative enzyme inhibition assays against a panel of known PDEs, a common approach for identifying the targets of imidazoquinazolinone derivatives nih.govacs.org.

Direct Binding Assays

Direct binding and inhibitory activity of Ro 15-2041 against its molecular target have been quantified through various in vitro assays. These assays have established its potency and selectivity. The compound is a potent inhibitor of platelet cAMP-phosphodiesterase activity, with a reported IC₅₀ value of 70 nM medchemexpress.com. Further studies have shown it to be a potent inhibitor of human platelet aggregation induced by ADP researchgate.net. The selectivity of Ro 15-2041 is noteworthy; it is at least 1000 times less potent in inhibiting cAMP-phosphodiesterase activity in human brain and rabbit uterus homogenates medchemexpress.com. Moreover, it selectively inhibits the calmodulin-independent isoform of cAMP-phosphodiesterase medchemexpress.comresearchgate.net.

| Target Enzyme | Assay Condition | IC₅₀ Value | Reference |

|---|---|---|---|

| Platelet cAMP-Phosphodiesterase | Human platelet supernatants | 70 nM | medchemexpress.com |

| Platelet Aggregation (induced by common agonists) | Platelet-rich plasma (various species including human) | 1-3 µM | medchemexpress.com |

Elucidation of Ligand-Receptor Interactions

The interaction between Ro 15-2041 and cAMP-phosphodiesterase is fundamental to its inhibitory effect. However, detailed studies on the specific nature of this interaction are limited in the publicly available literature.

Binding Kinetics and Thermodynamics

Specific data regarding the binding kinetics (association and dissociation rate constants) and thermodynamics (changes in enthalpy and entropy) of the interaction between Ro 15-2041 and cAMP-phosphodiesterase are not detailed in the reviewed literature. Such studies would typically involve techniques like surface plasmon resonance or isothermal titration calorimetry to provide a deeper understanding of the binding mechanism.

Allosteric Modulation Studies

There is no direct evidence in the available literature to suggest that Ro 15-2041 acts as an allosteric modulator of cAMP-phosphodiesterase. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity nih.gov. The available data suggests that Ro 15-2041 is a competitive inhibitor, acting at the active site of the enzyme researchgate.net.

Characterization of Downstream Signaling Pathways

The inhibition of cAMP-phosphodiesterase by Ro 15-2041 initiates a series of downstream signaling events within the platelet, primarily mediated by the resulting increase in intracellular cAMP levels medchemexpress.com.

Furthermore, Ro 15-2041 has been shown to inhibit the release of serotonin (B10506) and β-thromboglobulin from platelets when stimulated by collagen medchemexpress.com. A key downstream effect is the modulation of intracellular calcium levels. Ro 15-2041 reduces the increase in cytosolic free Ca²⁺ and accelerates its normalization in thrombin-stimulated human platelets medchemexpress.com. Since calcium is a critical signaling molecule for platelet activation and aggregation, this effect is a significant contributor to the compound's antithrombotic activity.

| Downstream Effect | Observation | Reference |

|---|---|---|

| Intraplatelet cAMP Levels | Potentiates prostacyclin-induced increase | medchemexpress.com |

| Granule Release | Inhibits collagen-induced release of serotonin and β-thromboglobulin | medchemexpress.com |

| Intracellular Calcium (Ca²⁺) | Reduces the increase and accelerates normalization of cytosolic free Ca²⁺ in thrombin-stimulated platelets | medchemexpress.com |

Enzyme Activity Modulation

Ro 15-2041 is a potent and selective inhibitor of platelet cyclic AMP (cAMP)-phosphodiesterase activity. nih.gov This selective inhibition leads to an increase in intracellular cAMP levels within platelets. The compound demonstrated a significant inhibitory effect on this enzyme with a half-maximal inhibitory concentration (IC50) of 70 nM. nih.gov While Ro 15-2041 caused complete inhibition of cAMP-phosphodiesterase activity in human platelet supernatants, its effect on cardiac homogenates was less pronounced, with a maximum depression of 50%. nih.gov Furthermore, in human brain and rabbit uterus tissues, the compound was found to be at least 1000 times less potent. nih.gov This tissue-specific activity highlights its selectivity. In comparative studies, papaverine, another phosphodiesterase inhibitor, fully inhibited the enzyme's activity in all four tissues with similar IC50 values of approximately 5 microM. nih.gov Additionally, Ro 15-2041 was shown to selectively inhibit the cAMP-phosphodiesterase activity of a bovine calmodulin-independent enzyme preparation, but not a calmodulin-dependent one. nih.gov

Interactive Data Table: Enzyme Inhibition Profile of Ro 15-2041

| Enzyme/Tissue Preparation | IC50 Value | Notes |

| Platelet cAMP-phosphodiesterase | 70 nM | Potent and selective inhibition. nih.gov |

| Cardiac homogenate cAMP breakdown | > 70 nM | Depressed to a maximum of 50%. nih.gov |

| Human brain cAMP-phosphodiesterase | > 70 µM | At least 1000 times less potent than in platelets. nih.gov |

| Rabbit uterus cAMP-phosphodiesterase | > 70 µM | At least 1000 times less potent than in platelets. nih.gov |

| Bovine calmodulin-independent cAMP-phosphodiesterase | Inhibited | Selective inhibition. nih.gov |

| Bovine calmodulin-dependent cAMP-phosphodiesterase | Not inhibited | Demonstrates selectivity. nih.gov |

Receptor Occupancy and Activation Profiling

There is currently no publicly available scientific literature detailing the receptor occupancy and activation profiling of (3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one.

Cellular Pathway Perturbations (e.g., kinase cascades, second messengers)

The primary cellular pathway perturbed by Ro 15-2041 is the cyclic AMP signaling cascade in platelets. By inhibiting cAMP-phosphodiesterase, the compound leads to an accumulation of intracellular cAMP. nih.gov This elevation in cAMP levels potentiates the inhibitory effects of prostacyclin on platelets. nih.gov Furthermore, Ro 15-2041 has been shown to affect calcium signaling. It reduces the increase and accelerates the normalization of cytosolic free Ca++ in thrombin-stimulated human platelets. nih.gov

Cellular Phenotypic Responses and Functional Consequences

The modulation of enzyme activity and cellular pathways by Ro 15-2041 translates into significant functional consequences, primarily observed in platelet activity.

Cell Viability and Proliferation Studies (in non-human cell lines)

There is currently no publicly available scientific literature detailing the effects of (3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one on the cell viability and proliferation of non-human cell lines.

Apoptosis and Cell Cycle Modulation (in non-human cell lines)

There is currently no publicly available scientific literature detailing the effects of (3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one on apoptosis and cell cycle modulation in non-human cell lines.

Functional Assays Relevant to Biological Activity

The biological activity of Ro 15-2041 has been characterized through several functional assays, primarily focused on its anti-platelet effects. The compound inhibited platelet aggregation induced by various common agonists in platelet-rich plasma from multiple species, including humans, with an IC50 value in the range of 1-3 microM. nih.gov It also inhibited the collagen-induced release of serotonin and beta-thromboglobulin from platelets. nih.gov

Interactive Data Table: Functional Activity of Ro 15-2041

| Functional Assay | Species | IC50 / Effect |

| Platelet Aggregation Inhibition | Human, various | 1-3 µM. nih.gov |

| Collagen-induced Serotonin Release | Not specified | Inhibited. nih.gov |

| Collagen-induced β-thromboglobulin Release | Not specified | Inhibited. nih.gov |

Structure Activity Relationship Sar and Computational Analyses for 3r 7 Bromo 3,6 Dimethyl 5,10 Dihydro 3h Imidazo 2,1 B Quinazolin 2 One Derivatives

Design and Synthesis of SAR Series

The imidazo[2,1-b]quinazoline scaffold is a recurring motif in medicinal chemistry, known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.ai The synthesis of derivatives in this class often involves multi-step reactions, including condensation and cyclization processes. ontosight.ai For instance, a common route to imidazo[1,2-c]quinazolines involves the copper-catalyzed Ullmann type C–N coupling, followed by an intramolecular cross-dehydrogenative coupling reaction. acs.org Another approach describes a tandem multicomponent reaction for the synthesis of quinazolinones and imidazo[1,2-c]quinazolines. researchgate.net

The synthesis of a series of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-2-one derivatives has been reported, where substitutions at various positions were explored to determine their effect on biological activity, such as the inhibition of platelet aggregation. nih.gov Specifically, the introduction of a lipophilic secondary amino group at position 6 or 7 was found to be important for potent activity. nih.gov The synthesis of benzo nih.govmdpi.comimidazo[1,2-a]quinazolines can be achieved through the cyclocondensation of 2-bromobenzaldehydes with 4,7-dimethoxy-1H-benzo[d]imidazole-2-amine under microwave irradiation. acs.org

For the specific compound CID 13222373, a potential synthetic strategy would involve the construction of the core imidazo[2,1-b]quinazolin-2-one ring system, followed by or incorporating the introduction of the bromo group at position 7 and the methyl groups at positions 3 and 6. The stereochemistry at position 3 would require a stereoselective step or resolution of a racemic mixture.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of newly designed molecules.

2D-QSAR studies on imidazoquinazoline derivatives have been performed to create predictive models. For example, a study on 4-substituted amino-7,8-dimethoxy-1-phenylimidazo[1,5-a]quinazolin-5(4H)-one derivatives resulted in a statistically significant QSAR model that could aid in designing more potent antitumor compounds. mdpi.com

3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the spatial requirements for biological activity. These methods have been applied to various quinazoline (B50416) derivatives. For instance, 3D-QSAR studies on quinazoline-based EGFR inhibitors have led to the development of statistically significant models that provide insights for designing novel inhibitors. researchgate.net In a typical CoMFA/CoMSIA study, the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a set of molecules are correlated with their biological activities.

A hypothetical 3D-QSAR study on derivatives of this compound would involve aligning a series of analogues and calculating their molecular fields. The resulting contour maps would indicate regions where bulky groups, positive or negative charges, hydrophobic groups, or hydrogen bond donors/acceptors would be favorable or unfavorable for activity.

The reliability of a QSAR model is assessed through rigorous statistical validation. Key statistical parameters include:

Correlation coefficient (R²) : Measures the goodness of fit of the model.

Cross-validation coefficient (Q²) : Assesses the predictive ability of the model through internal validation techniques like leave-one-out.

External validation : The model's predictive power is further tested on an external set of compounds not used in model generation.

For a QSAR model to be considered robust, it must exhibit high values for both R² and Q², and perform well in external validation. researchgate.net For example, a 3D-QSAR model for quinazoline-based EGFR inhibitors reported a high correlation coefficient (R² = 0.9433) and cross-validation coefficient (Q² = 0.8493), indicating a statistically significant and predictive model. researchgate.net

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

In the absence of a known target structure, pharmacophore models can be generated by aligning a set of active ligands and extracting their common chemical features. This ligand-based approach has been successfully applied to various classes of compounds, including Janus kinase inhibitors. mdpi.com For derivatives of this compound, a ligand-based pharmacophore could be developed from a series of active analogues. This model would likely include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, reflecting the key interaction points with the biological target. A five-point pharmacophore model (AAARR.7) was generated for quinazoline-based EGFR inhibitors, which proved to be statistically significant. researchgate.net

When the three-dimensional structure of the biological target is available, a structure-based pharmacophore can be generated. This involves identifying the key interaction points between the target and a bound ligand. mdpi.com This approach provides a more accurate representation of the required pharmacophoric features. If the target of this compound were known and its crystal structure determined, a structure-based pharmacophore could be developed. This model would then be used to refine the ligand-based hypothesis and to screen virtual libraries for new potential inhibitors.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a detailed view of the interactions between a ligand, such as this compound, and its protein target. nih.govnih.gov These methods are instrumental in predicting the binding affinity and stability of the ligand-protein complex, which are crucial determinants of a compound's biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. e3s-conferences.orgfrontiersin.org This process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity.

For derivatives of the quinazolinone class, docking studies have been instrumental in identifying key interactions with various protein targets. The process typically begins with preparing the three-dimensional structures of both the ligand and the protein. The ligand's structure is optimized to its lowest energy conformation, while the protein structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

A stepwise molecular docking process, often starting with high-throughput virtual screening (HTVS), followed by standard precision (SP) and extra precision (XP) docking, helps to refine the selection of promising compounds. nih.gov The scoring functions used in docking, such as the Glide score, estimate the binding free energy, with more negative scores indicating a higher predicted binding affinity. frontiersin.org For quinazolinone derivatives, key interactions often involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues in the active site of the target protein.

Table 1: Predicted Binding Affinities of Quinazolinone Derivatives

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| (3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one | Hypothetical Kinase 1 | -9.8 | MET793, LYS745, CYS797 |

| 7-chloro-3-methyl-imidazo[2,1-b]quinazolin-2-one | Hypothetical Protease 2 | -8.5 | HIS41, CYS145, GLU166 |

Note: The data in this table is illustrative and based on typical findings for this class of compounds, as specific research on this compound is not publicly available.

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes that a ligand and its target protein undergo over time. rsc.org These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion on a timescale of nanoseconds to microseconds.

For (3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one derivatives, MD simulations can reveal the stability of the docked pose and identify any significant conformational changes that occur upon binding. The analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation trajectory provides a measure of the system's stability. A stable RMSD suggests that the ligand remains securely bound in the active site.

Furthermore, MD simulations can elucidate the flexibility of different regions of the protein and how this is affected by ligand binding. This information is crucial for understanding the allosteric regulation of protein function and for designing ligands that can modulate protein dynamics in a desired manner.

Water molecules play a critical role in mediating ligand-protein interactions. They can form hydrogen bond networks that bridge the ligand and the protein, or they can be displaced from the binding site upon ligand binding, which can have a significant impact on the binding entropy.

MD simulations explicitly model the behavior of water molecules, allowing for a detailed analysis of their role in the binding process. rsc.org By tracking the position and orientation of water molecules in the active site, it is possible to identify conserved water molecules that are essential for binding. This knowledge can be exploited in drug design by creating ligands that displace unfavorable water molecules or that make favorable interactions with conserved ones. The molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) method is often used to estimate the free energy of binding from MD simulation trajectories, which includes the energetic contributions of the solvent. peerj.com

In Silico Library Design and Virtual Screening

The insights gained from molecular docking and MD simulations can be used to design new libraries of compounds with improved binding affinity and selectivity. This process, known as in silico library design, involves making targeted modifications to the lead compound's scaffold.

For the (3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one scaffold, structure-activity relationship (SAR) studies can guide the design of new derivatives. nih.govnih.gov For instance, if a particular substituent is found to make a key hydrogen bond with the target protein, new derivatives can be designed that enhance this interaction.

Once a virtual library of new compounds has been designed, it can be screened using high-throughput virtual screening (HTVS) to identify the most promising candidates for synthesis and experimental testing. nih.govutrgv.edu This iterative cycle of design, screening, and testing is a powerful strategy for accelerating the drug discovery process.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one |

| 7-chloro-3-methyl-imidazo[2,1-b]quinazolin-2-one |

| 7-fluoro-3,6-dimethyl-imidazo[2,1-b]quinazolin-2-one |

| Quinazoline |

Preclinical Biological Activity and Therapeutic Potential of 3r 7 Bromo 3,6 Dimethyl 5,10 Dihydro 3h Imidazo 2,1 B Quinazolin 2 One Excluding Clinical Human Trial Data

In Vitro Pharmacological Profiling

No data available.

A comprehensive evaluation in various cell-based assays would be necessary to determine the efficacy and potency of this compound. This would typically involve measuring its effects on cell viability, proliferation, apoptosis, or other relevant cellular functions in disease-specific cell lines.

Table 1: Hypothetical In Vitro Cell-Based Assay Data for CID 13222373

| Cell Line | Assay Type | Parameter Measured | IC₅₀ / EC₅₀ (µM) |

|---|---|---|---|

| e.g., Cancer Cell Line A | e.g., Proliferation | e.g., BrdU incorporation | Data Not Available |

| e.g., Inflammatory Cell Line B | e.g., Cytokine Release | e.g., TNF-α levels | Data Not Available |

No data available.

To understand the mechanism of action, direct enzymatic assays are crucial. These assays would determine if the compound inhibits or activates specific enzymes that are implicated in a particular disease pathology. The quinazoline (B50416) scaffold is a common feature in many kinase inhibitors.

Table 2: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | Assay Type | Parameter Measured | IC₅₀ / Kᵢ (nM) |

|---|---|---|---|

| e.g., Kinase X | e.g., KinaseGlo | e.g., ATP consumption | Data Not Available |

| e.g., Protease Y | e.g., FRET | e.g., Substrate cleavage | Data Not Available |

No data available.

It is important to assess the selectivity of the compound against a panel of related targets (e.g., other kinases or enzymes from the same family) to understand its specificity and potential for off-target effects. A high degree of selectivity is often a desirable characteristic for a therapeutic candidate.

In Vivo Efficacy Studies in Preclinical Models

No data available.

Following promising in vitro results, the compound's efficacy would be tested in animal models of disease. This is a critical step to evaluate its therapeutic potential in a living organism.

Oncology: In oncology studies, the compound would be administered to rodents bearing tumors (e.g., xenograft or genetically engineered mouse models) to assess its ability to inhibit tumor growth or cause regression.

Inflammatory Diseases: For inflammatory conditions, the compound might be tested in models of arthritis, inflammatory bowel disease, or dermatitis to measure its impact on inflammation markers and disease severity.

Neurological Disorders: In the context of neurological diseases, its effects could be evaluated in models of neurodegeneration, stroke, or neuropathic pain.

Table 3: Hypothetical In Vivo Efficacy Data in Rodent Models for this compound

| Disease Model | Animal | Key Efficacy Endpoint | Result |

|---|---|---|---|

| e.g., Lung Cancer Xenograft | e.g., Nude Mouse | e.g., Tumor Growth Inhibition (%) | Data Not Available |

| e.g., Collagen-Induced Arthritis | e.g., DBA/1 Mouse | e.g., Arthritis Score Reduction | Data Not Available |

No data available.

In some cases, efficacy studies in non-rodent species (e.g., zebrafish, dogs, or non-human primates) may be conducted to further characterize the compound's therapeutic effects and to gather data more predictive of human outcomes.

Translational Research Concepts from Preclinical FindingsAs no preclinical findings for this compound have been published, there are consequently no translational research concepts, including the identification of predictive biomarkers or the formulation of translational hypotheses, to report.

The Quinazoline Scaffold in Drug Discovery

The core structure of this compound, an imidazo[2,1-b]quinazoline, belongs to the larger quinazoline family of heterocyclic compounds. Quinazoline derivatives are of significant interest in medicinal chemistry and have been investigated for a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comresearchgate.netresearchgate.net The development of numerous therapeutic agents has been based on this versatile scaffold. openmedicinalchemistryjournal.com

Given the lack of specific data for this compound, a detailed analysis as per the user's request cannot be provided. Further research and publication of data are required to elucidate the preclinical profile of this particular compound.

Advanced Characterization and Analytical Research of 3r 7 Bromo 3,6 Dimethyl 5,10 Dihydro 3h Imidazo 2,1 B Quinazolin 2 One

High-Resolution Spectroscopic Analysis for Structural Confirmation

Detailed spectroscopic data is fundamental for the unambiguous structural elucidation of a novel chemical entity. For CID 13222373, the following specific data sets were sought but not found in available literature:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of a molecule. Typically, a research article detailing the synthesis of a new compound would provide detailed ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity. Furthermore, 2D-NMR experiments such as COSY, HSQC, and HMBC would be used to establish connectivity between protons and carbons. No such experimental NMR data has been published for this compound. While spectral data for other imidazo[2,1-b]quinazoline derivatives exist, these are not transferable due to structural differences. nih.gov

Mass Spectrometry (MS/MS) for Fragment Analysis and Metabolite Identification

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of a molecule by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns. This data is also critical for studying the metabolic fate of a compound. Specific HRMS data or MS/MS fragmentation analysis for this compound is not documented in the reviewed sources.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR spectroscopy is employed to identify the presence of specific functional groups within a molecule by observing the absorption of infrared radiation at characteristic frequencies. UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is related to its chromophore system. While general characteristics of the quinazolinone core can be inferred, specific experimental IR and UV-Vis spectra for this compound are not available. For comparison, published data for other quinazolinone derivatives show characteristic peaks, but these cannot be directly assigned to the target compound. mdpi.commdpi.com

X-ray Crystallography Studies

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in its solid state.

Co-crystallization with Target Proteins for Ligand-Bound Structures

Given the interest in quinazolines as pharmacologically active agents, co-crystallization studies with biological targets (e.g., enzymes, receptors) are often pursued to understand the molecular basis of their activity. There are no published reports of this compound being co-crystallized with any target protein.

Chromatographic and Separation Science Applications

Chromatographic methods are indispensable for the quality control of complex heterocyclic compounds. numberanalytics.com These techniques allow for the separation, identification, and quantification of the main compound and any potential impurities. numberanalytics.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the chemical purity of synthesized compounds. thieme-connect.com For a compound such as (3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated. researchgate.net This involves optimizing parameters like the column, mobile phase composition, flow rate, and detector wavelength to achieve a robust separation of the target compound from any starting materials, by-products, or degradation products.

A typical HPLC method for purity assessment would involve a C18 column and a gradient elution system. The mobile phase often consists of an aqueous component (like water with a modifier such as trifluoroacetic acid or formic acid to improve peak shape) and an organic component (commonly acetonitrile (B52724) or methanol). researchgate.netnih.gov Detection is usually performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The purity is then calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram. For quinazolinone derivatives, purities of over 90% are often required for subsequent biological testing. mdpi.com

Table 1: Illustrative HPLC Method for Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min |

This table presents a hypothetical HPLC method for the analysis of (3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one, based on standard practices for similar heterocyclic compounds.

Chiral Chromatography for Enantiomeric Purity Determination

Given that the compound has a stereogenic center at the C3 position, it is crucial to determine its enantiomeric purity. Chiral HPLC is the benchmark method for separating enantiomers and quantifying the enantiomeric excess (ee). mdpi.com The development of a chiral separation method involves screening various chiral stationary phases (CSPs) and mobile phase systems to find conditions that provide baseline resolution of the (R) and (S) enantiomers.

For heterocyclic compounds, including those with a quinazolinone core, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are often effective. mdpi.com A study on the enantiomeric separation of related imidazo-quinazoline-dione derivatives successfully utilized a quinine (B1679958) carbamate-based CSP in normal-phase mode. nih.gov The mobile phase in normal-phase chiral chromatography typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as ethanol (B145695) or isopropanol. nih.gov The ratio of the two enantiomers is determined by comparing their respective peak areas.

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity

| Parameter | Value |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Retention Time (R)-enantiomer | ~12.2 min |

| Expected Retention Time (S)-enantiomer | ~14.5 min |

This table illustrates a potential chiral HPLC method for separating the enantiomers of 7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one. The conditions are based on established methods for similar chiral heterocyclic compounds. mdpi.comnih.gov

Preparative Chromatography for Scale-Up

When larger quantities of the highly pure (3R)-enantiomer are required for further studies, preparative HPLC is the method of choice for purification and scale-up. sigmaaldrich.cn This technique uses larger columns and higher flow rates to isolate the desired compound from a crude reaction mixture. The principles of separation are the same as in analytical HPLC, but the goal is isolation rather than just analysis. pharmtech.com

For heterocyclic compounds, reversed-phase preparative HPLC is common. google.com The process involves dissolving the crude product in a suitable solvent and injecting it onto a preparative C18 column. A gradient elution, similar to the analytical method but adapted for higher loading, is used to separate the target compound. Fractions are collected as the compound elutes from the column, often guided by a mass spectrometer (mass-directed fractionation) or a UV detector. researchgate.net The collected fractions containing the pure compound are then combined and the solvent is removed to yield the purified solid. This process is critical for obtaining the necessary quantity and purity of the active pharmaceutical ingredient for advanced preclinical testing.

Table 3: Example Preparative HPLC System for Purification

| Parameter | Value |

| Column | C18, 21.2 x 150 mm, 10 µm |

| Mobile Phase A | Water with 0.1% Ammonium (B1175870) Hydroxide |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized based on analytical run for maximum throughput |

| Flow Rate | 20 mL/min |

| Loading | Up to 100 mg of crude material per injection |

| Detection & Fractionation | UV-triggered or Mass-directed |

This table provides a representative example of a preparative HPLC setup for the scale-up purification of (3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one, reflecting common practices in pharmaceutical development. sigmaaldrich.cngoogle.com

Theoretical and Chemoinformatic Studies of 3r 7 Bromo 3,6 Dimethyl 5,10 Dihydro 3h Imidazo 2,1 B Quinazolin 2 One and Its Scaffolds

Quantum Chemical Calculations (e.g., DFT for electronic structure, reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and reactivity of molecules. physchemres.orgresearchgate.net For quinazoline (B50416) derivatives, DFT methods are employed to calculate a variety of molecular properties that provide insights into their chemical behavior. physchemres.org

Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of fundamental importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. A smaller energy gap generally suggests higher reactivity. physchemres.org

Other quantum chemical descriptors that can be calculated using DFT include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when a molecule accepts an electron.

Electronegativity (χ): The ability of a molecule to attract electrons.

Hardness (η) and Softness (σ): Measures of the molecule's resistance to change in its electron distribution.

For instance, a study on quinazoline derivatives as corrosion inhibitors utilized DFT to correlate these quantum chemical parameters with their inhibitory efficiency. physchemres.org Similar calculations on (3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one would allow for the prediction of its reactivity, stability, and potential interaction sites, which is invaluable for designing new molecules with desired properties.

Topological Descriptors and Molecular Fingerprints

Topological descriptors are numerical values derived from the two-dimensional representation of a molecule's structure. They quantify various aspects of molecular size, shape, branching, and complexity. These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to develop predictive models for the biological activity and physicochemical properties of compounds. acs.orgdergipark.org.tr

For the compound (3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one (CID 132434), several computed properties are available from the PubChem database, which can be considered as basic molecular and topological descriptors. nih.gov

| Property Name | Property Value | Reference |

| Molecular Weight | 294.15 g/mol | nih.gov |

| XLogP3-AA | 1.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 293.01637 g/mol | nih.gov |

| Monoisotopic Mass | 293.01637 g/mol | nih.gov |

| Topological Polar Surface Area | 44.7 Ų | nih.gov |

| Heavy Atom Count | 17 | nih.gov |

| Complexity | 384 | nih.gov |

In addition to these, more complex topological descriptors can be calculated using specialized software. These include various connectivity indices, shape indices, and counts of specific atomic or functional group fragments. dergipark.org.trresearchgate.net

Molecular fingerprints are bit strings that encode the structural features of a molecule. Each bit position corresponds to the presence or absence of a particular substructure or topological feature. These fingerprints are extensively used for similarity searching, clustering, and as input for machine learning models in drug discovery. For quinazoline derivatives, fingerprints are used to compare molecules and to build QSAR models for predicting activities such as anticancer effects. nih.govplos.org

Network Pharmacology Approaches for Multi-Target Prediction

Network pharmacology is an emerging discipline that aims to understand the effects of drugs from a network perspective. It moves beyond the "one drug, one target" paradigm to a "one drug, multiple targets" approach, which is often more representative of how drugs function in a complex biological system. rsc.org This methodology is particularly relevant for quinazoline derivatives, which are known to interact with multiple biological targets. researchgate.netmdpi.com

A typical network pharmacology workflow involves:

Compound Target Prediction: Identifying potential protein targets of a given compound using computational methods such as molecular docking, similarity searching, and machine learning models trained on known drug-target interactions.

Disease-Associated Gene/Protein Collection: Gathering information on genes and proteins associated with a specific disease from public databases.

Network Construction and Analysis: Building and analyzing networks that connect the compound, its predicted targets, and the disease-associated proteins. This helps to visualize the relationships and identify key pathways and biological processes that the compound might modulate.

For quinazoline-based compounds, network pharmacology has been used to elucidate their mechanisms of action in complex diseases like cancer. researchgate.net By applying this approach to (3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one, one could predict its potential protein targets and formulate hypotheses about its pharmacological effects and potential therapeutic applications.

Machine Learning and Artificial Intelligence in Compound Optimization

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate the drug discovery process, including the optimization of lead compounds. nih.govresearchgate.net For quinazoline derivatives, various ML models have been developed to predict their biological activities and to guide the design of new, more potent analogues. acs.org

QSAR models, a cornerstone of chemoinformatics, are often built using machine learning algorithms such as:

Multiple Linear Regression (MLR): A statistical method for modeling the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). acs.org

Support Vector Machines (SVM): A powerful algorithm for classification and regression tasks, which has been successfully applied to predict the inhibitory activity of quinazoline derivatives against targets like the Epidermal Growth Factor Receptor (EGFR). plos.org

Genetic Algorithms (GA): An optimization technique inspired by natural selection, used for selecting the most relevant descriptors for a QSAR model. nih.gov

These models, once validated, can be used to virtually screen large libraries of compounds and to prioritize the synthesis of those with the highest predicted activity. Furthermore, generative AI models can design novel molecular structures based on learned chemical patterns and desired properties, offering a powerful tool for the de novo design of optimized quinazoline derivatives. acs.org

In Silico Prediction of Biological Activities (excluding ADMET)

In silico methods for predicting the biological activities of small molecules are essential for prioritizing compounds for experimental testing. For quinazoline and its derivatives, a wide range of biological activities have been predicted and confirmed through these computational approaches, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netnih.gov

Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govresearchgate.net For example, numerous studies have used molecular docking to investigate the interactions of quinazoline derivatives with the ATP-binding site of protein kinases like EGFR, a key target in cancer therapy. nih.govnih.gov The docking score, which estimates the binding free energy, is often used to rank compounds and to suggest potential lead candidates. nih.gov

In addition to docking, pharmacophore modeling can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity. This information can then be used to screen virtual libraries for compounds that match the pharmacophore model.

By applying these in silico methods to (3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one, it would be possible to screen it against a panel of known drug targets and to predict its potential biological activities, thereby guiding future experimental investigations.

Future Research Directions and Unaddressed Academic Questions

Exploration of Undiscovered Biological Pathways

While current research has established the activity of imidazo[2,1-b]quinazolines in areas such as cancer and inflammation, the full spectrum of their biological interactions remains largely uncharted. bohrium.comdovepress.commdpi.com A primary future objective is to move beyond the known targets and explore novel biological pathways influenced by these compounds. The established anti-inflammatory and neuroprotective effects of similar imidazole-containing heterocycles suggest that imidazo[2,1-b]quinazolin-2-ones may modulate pathways involved in neuro-inflammatory and degenerative diseases. nih.gov Furthermore, the structural similarities to kinase inhibitors warrant broader screening against diverse kinase families beyond the currently identified PI3K and Aurora kinases. nih.govmdpi.com The potential for these compounds to act as inhibitors of enzymes like topoisomerase I also opens avenues for investigating their role in DNA replication and repair pathways in greater detail. bohrium.comresearchgate.net Future studies should employ unbiased, high-throughput screening methods to identify new protein targets and signaling cascades, potentially revealing unexpected therapeutic applications.

Application in Novel Preclinical Disease Models

The application of imidazo[2,1-b]quinazolin-2-one derivatives in a wider range of preclinical disease models is a critical next step. To date, much of the in vivo and in vitro testing has focused on cancer models, such as lung, breast, and colon cancer cell lines. nih.govresearchgate.net There is a significant opportunity to evaluate these compounds in models of other diseases where preliminary data suggests potential efficacy.

For instance, given the neuroprotective and anti-inflammatory properties observed in related compounds, testing in established animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease is a logical progression. nih.govnih.govresearchgate.net One study has already shown that an imidazole-linked heterocycle ameliorated cognitive impairment in a mouse model of Alzheimer's disease. nih.gov Similarly, their demonstrated anti-inflammatory activity in carrageenan-induced paw edema models in rats suggests their potential utility in chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease. mdpi.comimrpress.com Expanding preclinical testing to these and other relevant disease models will be instrumental in defining the therapeutic scope of this compound class.

Development of Advanced Delivery Systems for Research Compounds

A significant hurdle in the translation of promising research compounds into clinical candidates is often suboptimal pharmacokinetic properties, such as poor solubility or bioavailability. acs.orgmdpi.com Future research must therefore focus on the development of advanced delivery systems tailored for imidazo[2,1-b]quinazolin-2-ones. The use of nanoparticle-based delivery platforms is a particularly promising approach for improving the therapeutic efficacy of quinazoline-based compounds. acs.orgresearchgate.netmdpi.com

Strategies to be explored include:

Encapsulation in Polymeric Nanoparticles: Systems like poly-(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance stability and provide controlled release. mdpi.com

Liposomal Formulations: Encapsulating these compounds within liposomes can improve solubility and alter biodistribution.

Bimetallic Nanoparticles: Gold-platinum nanoparticles have been explored for delivering quinazoline-based molecules to glioblastoma cells, suggesting a potential strategy for targeted cancer therapy. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the mechanism of action of imidazo[2,1-b]quinazolin-2-ones, the integration of multi-omics data is essential. This systems-biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex network of molecular changes induced by these compounds. While multi-omics approaches have been used to improve therapy for conditions like malaria, with quinazolines being mentioned in this context, their specific application to understanding imidazo[2,1-b]quinazolines is a key future direction. acs.orggoogle.com

By analyzing how these compounds affect gene expression, protein levels, and metabolic profiles in concert, researchers can identify not only the primary targets but also the downstream signaling pathways and off-target effects. For example, a study on an imidazo[2,1-b]quinazoline derivative identified a link to the TP53 gene network through bioinformatics and gene expression analysis, demonstrating the power of this approach. bohrium.comresearchgate.net This comprehensive view can facilitate the identification of predictive biomarkers for efficacy and help in designing combination therapies that are more effective and less toxic.

Design of Next-Generation Imidazo[2,1-b]quinazolin-2-one Derivatives

The imidazo[2,1-b]quinazoline scaffold is highly amenable to chemical modification, offering vast possibilities for the design and synthesis of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com Structure-activity relationship (SAR) studies have already shown that substitutions at various positions on the quinazoline (B50416) ring system can significantly impact biological activity. ontosight.ai

Future design strategies should focus on:

Target-Oriented Design: Utilizing molecular docking and computational modeling to design derivatives that bind with higher affinity and selectivity to specific targets like kinases or topoisomerases. nih.govingentaconnect.com

Scaffold Hopping and Hybridization: Combining the imidazo[2,1-b]quinazoline core with other pharmacophores to create hybrid molecules with dual or complementary activities.

Physicochemical Property Optimization: Modifying the structure to enhance properties like solubility and metabolic stability, which are crucial for oral bioavailability. acs.org

The systematic exploration of the chemical space around the imidazo[2,1-b]quinazolin-2-one core will be critical for developing clinical candidates.

Sustainable and Scalable Synthetic Methodologies for Research Purposes

The advancement of imidazo[2,1-b]quinazolin-2-ones from laboratory research to potential clinical application necessitates the development of sustainable and scalable synthetic methodologies. Traditional multi-step syntheses can be inefficient and generate significant chemical waste. openmedicinalchemistryjournal.com Consequently, there is a growing emphasis on green chemistry principles in the synthesis of these and other heterocyclic compounds.

Key areas for future research in synthesis include:

One-Pot, Multi-Component Reactions: These reactions, which combine multiple starting materials in a single step, offer a more efficient and atom-economical approach to constructing the complex imidazo[2,1-b]quinazoline scaffold. researchgate.netwaocp.org

Green Catalysts and Solvents: The use of environmentally benign catalysts, such as zinc oxide nanoparticles or molybdate (B1676688) sulfuric acid, and green solvents like water or ethanol (B145695), can significantly reduce the environmental impact of the synthesis. ingentaconnect.comresearchgate.netresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. openmedicinalchemistryjournal.comfrontiersin.org

Developing robust and eco-friendly synthetic routes will be crucial for the cost-effective production of these compounds for extensive preclinical and potential clinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.